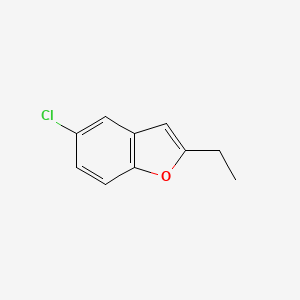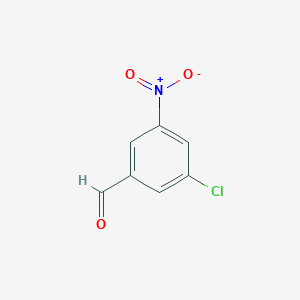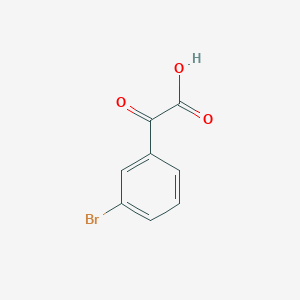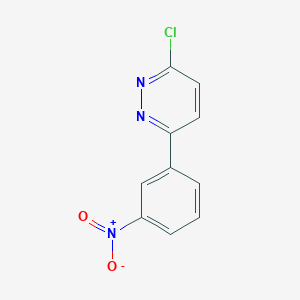
L-システインスルフィン酸一水和物
概要
説明
L-システインスルフィン酸 (水和物) は、化学式 C3H7NO4S·H2O を持つ有機化合物です。それは、スルフィン酸官能基を持つアミノ酸のまれな例です。この化合物は興奮性アミノ酸であり、代謝型グルタミン酸受容体の作動薬です。 心臓血管機能の調節や酸化ストレス反応など、さまざまな生化学的プロセスにおいて重要な役割を果たしています .
科学的研究の応用
L-Cysteinesulfinic Acid (hydrate) has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of various sulfur-containing compounds.
Biology: Acts as an agonist of metabotropic glutamate receptors, influencing neurotransmitter functionality.
Medicine: Investigated for its potential role in regulating cardiovascular functions and as a biomarker for oxidative stress.
Industry: Utilized in the production of taurine, an important compound in the food and pharmaceutical industries
作用機序
L-システインスルフィン酸 (水和物) は、主に代謝型グルタミン酸受容体との相互作用を通じて効果を発揮します。それは、特定の細胞タイプにおける細胞内イノシトール三リン酸レベルを上昇させ、cAMP の産生を阻害します。 この化合物は、他の受容体よりも代謝型グルタミン酸受容体 1α に選択的に結合し、心臓血管調節や神経伝達など、さまざまな生理学的プロセスに影響を与えます .
生化学分析
Biochemical Properties
L-Cysteinesulfinic acid monohydrate plays a significant role in biochemical reactions, particularly in the regulation of cardiovascular functions and neurotransmission. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes involved is cysteine dioxygenase, which catalyzes the conversion of cysteine to L-Cysteinesulfinic acid monohydrate. This compound also acts as an agonist at several metabotropic glutamate receptors, including mGluR1, mGluR5, mGluR2, mGluR4, mGluR6, and mGluR8 . These interactions highlight its importance in modulating neurotransmitter activity and cardiovascular regulation.
Cellular Effects
L-Cysteinesulfinic acid monohydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to regulate cardiovascular functions and act as a neurotransmitter . In cellular models, it affects the fluorescence measurement of cysteine oxidation, indicating its role in oxidative stress responses . Additionally, its interaction with metabotropic glutamate receptors suggests its involvement in modulating synaptic transmission and neuronal excitability.
Molecular Mechanism
The molecular mechanism of L-Cysteinesulfinic acid monohydrate involves its binding interactions with metabotropic glutamate receptors, where it acts as an agonist . This binding leads to the activation of downstream signaling pathways that influence neurotransmitter release and synaptic plasticity. Furthermore, L-Cysteinesulfinic acid monohydrate is involved in the regulation of cardiovascular functions through its interaction with specific receptors and enzymes . These molecular interactions underscore its role in modulating both neuronal and cardiovascular activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Cysteinesulfinic acid monohydrate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been used in fluorescence measurements to study cysteine oxidation, indicating its role in oxidative stress responses . The compound’s stability and degradation over time are crucial for its effectiveness in experimental settings, and its long-term effects on cellular function are still being investigated.
Metabolic Pathways
L-Cysteinesulfinic acid monohydrate is involved in several metabolic pathways, including the metabolism of sulfur-containing amino acids. It is synthesized from cysteine by the enzyme cysteine dioxygenase and can be further metabolized to taurine and hypotaurine . These metabolic pathways highlight its role in maintaining sulfur amino acid homeostasis and its involvement in various physiological processes.
Transport and Distribution
The transport and distribution of L-Cysteinesulfinic acid monohydrate within cells and tissues involve specific transporters and binding proteins. Its interaction with metabotropic glutamate receptors suggests its localization in neuronal tissues, where it modulates synaptic transmission . Additionally, its role in cardiovascular regulation indicates its presence in cardiovascular tissues. Understanding its transport and distribution is essential for elucidating its physiological functions.
Subcellular Localization
L-Cysteinesulfinic acid monohydrate is localized in specific subcellular compartments, where it exerts its activity. Its interaction with metabotropic glutamate receptors indicates its presence in synaptic regions, influencing neurotransmitter release and synaptic plasticity Additionally, its involvement in oxidative stress responses suggests its localization in cellular compartments associated with redox regulation
準備方法
合成経路と反応条件
L-システインスルフィン酸 (水和物) は、L-システインを活性酸素種によって酸化することによって合成することができます。酵素システインジオキシゲナーゼは、L-システインを L-システインスルフィン酸に変換する反応を触媒します。 この反応は通常、生理学的条件下で、酸素と特定の補因子の存在下で起こります .
工業生産方法
L-システインスルフィン酸 (水和物) の工業生産には、バイオテクノロジープロセスが使用され、微生物発酵によって L-システインを生産し、それを L-システインスルフィン酸に酸化します。 この方法は、化合物の高収率と高純度を保証します .
化学反応の分析
反応の種類
L-システインスルフィン酸 (水和物) は、次のようなさまざまな化学反応を起こします。
酸化: L-システイン酸を生成するために、さらに酸化することができます。
還元: 特定の条件下で、L-システインに還元することができます。
一般的な試薬と条件
酸化: 過酸化水素などの活性酸素種が一般的に使用されます。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
生成される主な生成物
酸化: L-システイン酸。
還元: L-システイン。
科学研究への応用
L-システインスルフィン酸 (水和物) は、さまざまな科学研究に広く応用されています。
化学: さまざまな硫黄含有化合物の合成における試薬として使用されます。
生物学: 代謝型グルタミン酸受容体の作動薬として働き、神経伝達物質の機能に影響を与えます。
医学: 心臓血管機能の調節における潜在的な役割と、酸化ストレスのバイオマーカーとしての役割について調査されています。
類似化合物との比較
類似化合物
L-システイン: L-システインスルフィン酸の前駆体であり、同様の生化学的経路に関与しています。
L-システイン酸: L-システインスルフィン酸の酸化生成物であり、生物学的活性は似ていますが異なります。
ヒポタウリン: 脱炭酸生成物であり、さらにタウリンに酸化されます.
独自性
L-システインスルフィン酸 (水和物) は、スルフィン酸官能基が特徴であり、独自の化学反応性と生物学的活性を付与します。 代謝型グルタミン酸受容体の作動薬としての役割と、酸化ストレス反応への関与は、他の類似化合物とは異なります .
特性
IUPAC Name |
(2R)-2-amino-3-sulfinopropanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO4S.H2O/c4-2(3(5)6)1-9(7)8;/h2H,1,4H2,(H,5,6)(H,7,8);1H2/t2-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIXTMZYGQXTCZ-DKWTVANSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)S(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017569 | |
| Record name | 3-Sulfino-L-alanine hydrate (1:1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207121-48-0 | |
| Record name | 3-Sulfino-L-alanine hydrate (1:1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Cysteinesulfinic Acid Monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]-](/img/structure/B1357109.png)








